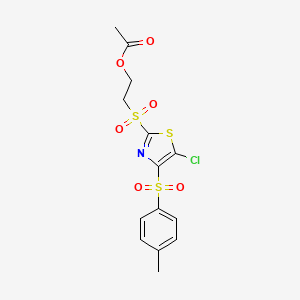

2-((5-Chloro-4-tosylthiazol-2-yl)sulfonyl)ethyl acetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

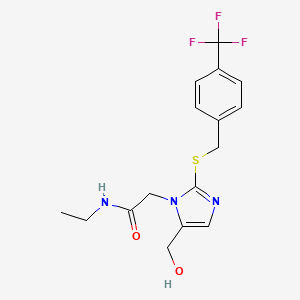

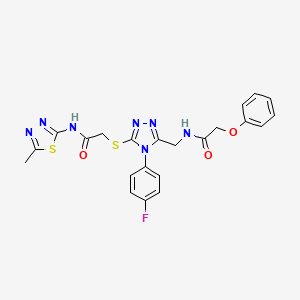

“2-((5-Chloro-4-tosylthiazol-2-yl)sulfonyl)ethyl acetate” is a chemical compound. It contains a thiazole ring, which is a five-membered ring with one sulfur atom, one nitrogen atom, and three carbon atoms . The compound also contains a tosyl group, which is a sulfonyl group attached to a toluene ring .

Synthesis Analysis

The synthesis of such compounds often involves the use of sodium sulfinates . Sodium sulfinates act as versatile building blocks for preparing many valuable organosulfur compounds through S–S, N–S, and C–S bond-forming reactions . The most common method for the synthesis of sulfonamides involves a reaction of aliphatic or aromatic sulfonyl chloride with ammonia .Molecular Structure Analysis

The molecular structure of this compound is likely complex due to the presence of multiple functional groups. The thiazole ring and the tosyl group contribute to the three-dimensionality of the molecule . The compound also contains an acetate group, which is a carboxylate ester .Chemical Reactions Analysis

The compound may undergo various chemical reactions depending on the conditions. Sodium sulfinates, for example, can act as sulfonylating, sulfenylating, or sulfinylating reagents, depending on reaction conditions . The tosyl group is a good leaving group, which means it can be replaced by a nucleophile in a substitution reaction .Scientific Research Applications

Organic Synthesis and Catalysis

Researchers have developed efficient synthesis methods for various chemical compounds that may share similarities with 2-((5-Chloro-4-tosylthiazol-2-yl)sulfonyl)ethyl acetate. For instance, a study on the synthesis of 5-substituted isoxazole-4-carboxylic esters presents a high-yielding approach based on the reaction of ethyl acetoacetate with chloroacetyl chloride followed by treatment with hydroxylamine hydrochloride (Moorthie et al., 2007). Such methodologies are crucial for constructing complex molecules and could be relevant for manipulating the this compound structure in research applications.

Green Chemistry and Process Simulation

The use of green catalysts in the esterification of acetic acid with ethanol to produce ethyl acetate highlights the importance of environmentally friendly chemical processes. A kinetic study and process simulation using an acid site containing ionic liquid as a green catalyst demonstrated efficient conversion and high purity of ethyl acetate, emphasizing the potential for sustainable industrial-scale synthesis (He et al., 2018). This research could inspire the application of similar principles to the synthesis or modification of this compound.

Novel Catalytic Applications

A novel dicationic ionic liquid was produced and utilized as an effective catalyst for the synthesis of 3-methyl-4-arylmethylene-isoxazole-5(4H)-ones, showcasing the dual-functionality of the catalyst in promoting multi-component reactions (Irannejad-Gheshlaghchaei et al., 2018). This approach could be applicable to reactions involving this compound, providing a pathway to synthesize novel compounds with potential biological or material applications.

Synthesis of Antimicrobial Agents

The development of antimicrobial agents through the synthesis of formazans from specific thiadiazole derivatives illustrates the potential of such compounds in medicinal chemistry (Sah et al., 2014). While this compound itself was not directly studied, the methodologies and chemical frameworks discussed could inform future research on its potential antibacterial or antiviral applications.

properties

IUPAC Name |

2-[[5-chloro-4-(4-methylphenyl)sulfonyl-1,3-thiazol-2-yl]sulfonyl]ethyl acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14ClNO6S3/c1-9-3-5-11(6-4-9)25(20,21)13-12(15)23-14(16-13)24(18,19)8-7-22-10(2)17/h3-6H,7-8H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWGARZNEDMSNIX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)C2=C(SC(=N2)S(=O)(=O)CCOC(=O)C)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14ClNO6S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

423.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

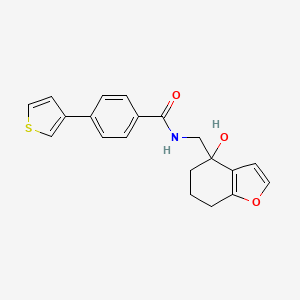

![N-(2,4-dimethoxyphenyl)-2-(2,5-dioxo-4-(m-tolyl)-3,4-dihydrofuro[3,4-d]pyrimidin-1(2H,5H,7H)-yl)acetamide](/img/structure/B2696389.png)

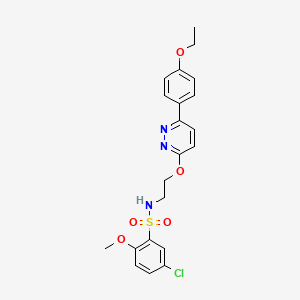

![N-(1-cyanocyclohexyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)phenoxy]acetamide](/img/structure/B2696390.png)

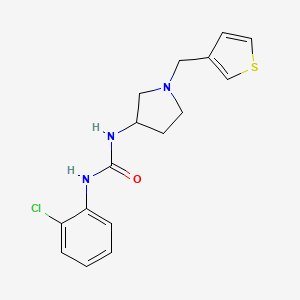

![N-(3,4-dimethoxyphenyl)-2-((1-(furan-2-ylmethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2696393.png)

![1-methyl-1H-pyrazolo[3,4-b]pyrazine](/img/structure/B2696394.png)

![Tert-butyl 2-[(4-hydroxyphenyl)methyl]piperidine-1-carboxylate](/img/structure/B2696396.png)

![4-({3,5-dimethyl-4-[(4-methylpiperidin-1-yl)sulfonyl]-1H-pyrazol-1-yl}methyl)-N-(4-fluorobenzyl)benzamide](/img/structure/B2696410.png)